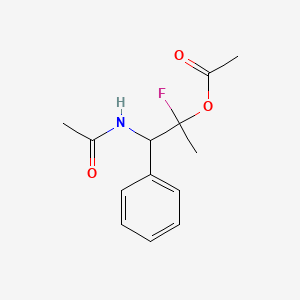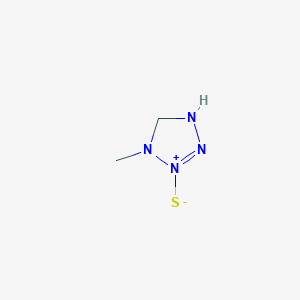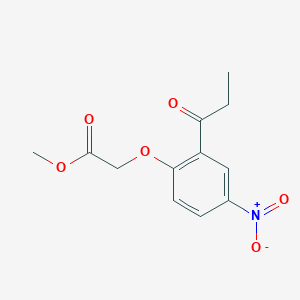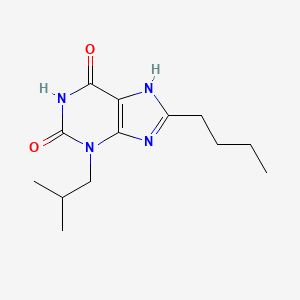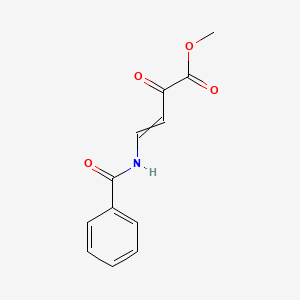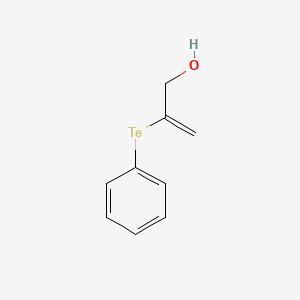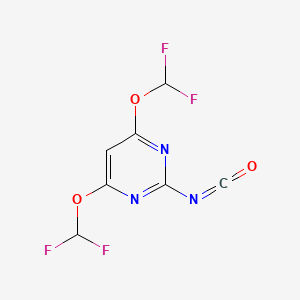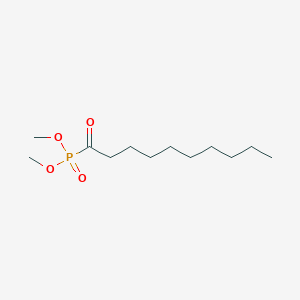
5-Dodecyl-2-(4-nonylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dodecyl-2-(4-nonylphenyl)pyrimidine: is a chemical compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecyl-2-(4-nonylphenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecylamine and 4-nonylbenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of dodecylamine and 4-nonylbenzaldehyde under acidic conditions.
Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Dodecyl-2-(4-nonylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Dodecyl-2-(4-nonylphenyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Dodecyl-2-(4-nonylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: These compounds share a similar pyrimidine core but differ in the nature and position of substituents.
Pyrimidine Derivatives: Various derivatives of pyrimidine, such as 2-aminopyrimidine and 4-chloropyrimidine, exhibit different chemical and biological properties.
Uniqueness
5-Dodecyl-2-(4-nonylphenyl)pyrimidine is unique due to its long alkyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
127784-46-7 |
|---|---|
Formule moléculaire |
C31H50N2 |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
5-dodecyl-2-(4-nonylphenyl)pyrimidine |
InChI |
InChI=1S/C31H50N2/c1-3-5-7-9-11-12-13-15-17-19-21-29-26-32-31(33-27-29)30-24-22-28(23-25-30)20-18-16-14-10-8-6-4-2/h22-27H,3-21H2,1-2H3 |
Clé InChI |
DBRQUWDNCGSDNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


